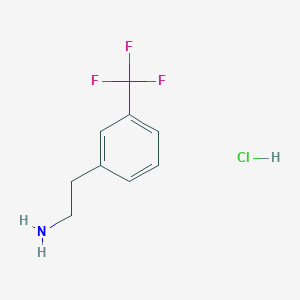

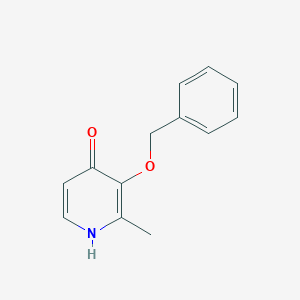

3-(Benzyloxy)-2-methylpyridin-4(1H)-one

Übersicht

Beschreibung

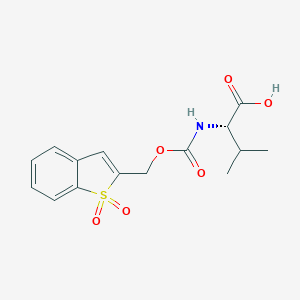

The compound “3-(Benzyloxy)-2-methylpyridin-4(1H)-one” is likely to be an organic compound containing a pyridinone ring, which is a six-membered aromatic ring with one oxygen atom, one nitrogen atom, and a ketone functional group. The “benzyloxy” indicates the presence of a benzyl group attached through an ether linkage .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridinone ring, possibly through a condensation reaction or a cyclization reaction. The benzyloxy group could be introduced through a nucleophilic substitution or an etherification reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridinone ring and the benzyloxy group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyridinone ring and the benzyloxy group. The pyridinone ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The benzyloxy group could potentially participate in ether cleavage reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridinone ring and the benzyloxy group. For example, the compound might exhibit the typical properties of aromatic compounds, such as stability and planarity. The presence of the ether group might influence the polarity of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- 2-Benzyloxy-1-methylpyridinium triflate is used for benzylation of alcohols, converting them into benzyl ethers through a warming process, showcasing its use in organic synthesis and reactivity with a wide range of alcohols (Poon & Dudley, 2006).

Applications in Heterocyclic Compound Synthesis

- This compound is integral in synthesizing a series of 3,3′-benzylidenebis derivatives via multi-component reactions, highlighting its role in creating complex heterocyclic compounds (Shi et al., 2008).

Photophysical and Electrochemical Studies

- Research into ruthenium(II) bis(2,2′-bipyridyl) complexes involving 2-(4-methylpyridin-2-yl)benzo[d]-X-azole derivatives demonstrates the compound's relevance in studying electrochemical behavior and electrogenerated chemiluminescence (Gobetto et al., 2006).

Antiradical Activity

- Derivatives of 3-(Benzyloxy)-2-methylpyridin-4(1H)-one have been shown to exhibit antiradical activity, particularly against DPPH and ABTS radicals, underscoring its potential in developing antioxidant agents (Kulakov et al., 2018).

Serine Protease Inhibition

- Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones, which are closely related to this compound, indicate their effectiveness as inhibitors of various serine proteases, relevant in pharmacological contexts (Gütschow et al., 1998).

Fluorescence Studies and Cell Permeability

- Compounds related to this compound have been used in fluorescence studies to determine interactions with amyloid protein and to assess cell permeability, contributing to Alzheimer's disease research (Telpoukhovskaia et al., 2015).

Coordination Chemistry and Electrochemistry

- The compound plays a role in the synthesis and study of low-valent rhenium polypyridyl complexes, facilitating exploration in coordination chemistry and electrochemistry (Helberg et al., 1996).

Pharmacokinetics and Anti-fibrosis Potential

- Investigation into the pharmacokinetics of compounds similar to this compound, specifically in the context of ALK5 inhibition, has implications for their use as anti-fibrotic drugs (Kim et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such as uridine phosphorylase and EGFR-TK , which play crucial roles in various biological processes.

Mode of Action

Compounds with similar structures have been found to inhibit their targets via two action modes, namely copper reduction and chelation, and the formation of a schiff’s base with the amino group at the active site of the enzyme .

Biochemical Pathways

Similar compounds have been found to affect the metabolism of indole and its derivatives .

Pharmacokinetics

Similar compounds have been found to have good human intestinal absorption and blood-brain barrier permeability .

Result of Action

Similar compounds have been found to have significant antimicrobial activity .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Eigenschaften

IUPAC Name |

2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-13(12(15)7-8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKGCSWOAILTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

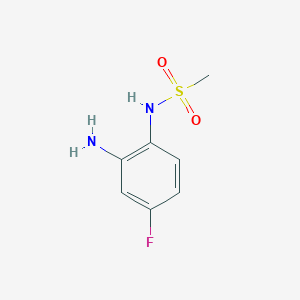

Synthesis routes and methods I

Procedure details

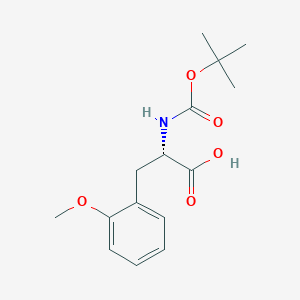

Synthesis routes and methods II

Procedure details

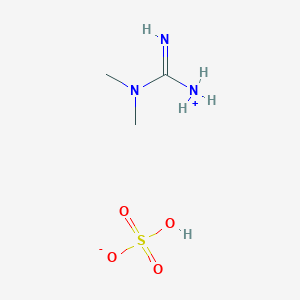

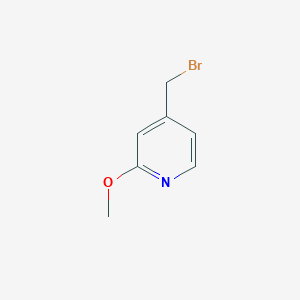

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)